MDMB-FUBICA metabolite 3

Description

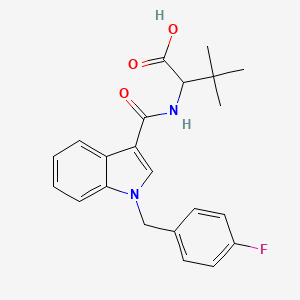

Structure

3D Structure

Properties

Molecular Formula |

C22H23FN2O3 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28) |

InChI Key |

PZPKPULZRMBYJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

MDMB-FUBICA metabolite 3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic formation of MDMB-FUBICA metabolite 3. The information is intended to support research, forensic analysis, and drug development efforts related to novel psychoactive substances.

Chemical Structure and Identification

MDMB-FUBICA metabolite 3, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, is a primary metabolite of the synthetic cannabinoid MDMB-FUBICA.[1] It is formed through the hydrolysis of the parent compound's methyl ester group, resulting in a carboxylic acid moiety. This biotransformation is a common metabolic pathway for synthetic cannabinoids containing an ester linkage.[2][3]

The chemical structure of MDMB-FUBICA metabolite 3 is presented below:

Chemical Formula: C₂₂H₂₃FN₂O₃[1]

Molecular Weight: 382.4 g/mol [1]

CAS Number: 2693397-46-3[1]

Physicochemical and Pharmacological Properties

The conversion of the methyl ester in MDMB-FUBICA to a carboxylic acid in its metabolite significantly alters its physicochemical and pharmacological properties.

Physicochemical Properties

A summary of the known physicochemical properties of MDMB-FUBICA metabolite 3 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1] |

| Molecular Weight | 382.4 g/mol | [1] |

| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine | [1] |

| CAS Number | 2693397-46-3 | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.10 mg/ml | [1] |

Pharmacological Properties

The physiological and toxicological properties of MDMB-FUBICA metabolite 3 have not been extensively characterized.[1] However, studies on analogous carboxylic acid metabolites of other synthetic cannabinoids provide strong evidence for significantly reduced cannabinoid receptor activity compared to the parent compounds.

For instance, the carboxylic acid metabolite of 5F-MDMB-PICA, a structurally similar synthetic cannabinoid, exhibited a dramatically lower binding affinity for the CB1 receptor (IC₅₀ = 3,336 nM) compared to its parent compound (IC₅₀ = 2.00 nM).[4] Another study on the carboxylic acid metabolites of 5F-MDMB-PICA and 4F-MDMB-BICA found them to be weak inverse agonists or antagonists at the CB1 receptor, with potencies in the micromolar range.[5][6] This suggests that the hydrolysis of the ester group to a carboxylic acid is a key deactivation step in the metabolism of these synthetic cannabinoids. While direct quantitative data for MDMB-FUBICA metabolite 3 is not yet available, a similar reduction in CB1 receptor affinity and efficacy is anticipated.

Metabolic Pathway

The formation of MDMB-FUBICA metabolite 3 is a primary step in the Phase I metabolism of the parent compound. This reaction is catalyzed by carboxylesterases present in the liver and other tissues.[2]

Experimental Protocols

The following sections outline representative experimental protocols for the in vitro metabolism and analysis of MDMB-FUBICA and its metabolites.

In Vitro Metabolism Using Human Liver Microsomes (HLM)

This protocol describes a general procedure for assessing the metabolic stability and identifying the metabolites of a synthetic cannabinoid like MDMB-FUBICA.

Materials:

-

MDMB-FUBICA

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-HRMS system

Procedure:

-

Prepare a stock solution of MDMB-FUBICA in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the MDMB-FUBICA stock solution to a final substrate concentration of approximately 1-5 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 180 minutes).[7]

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-HRMS analysis.

Analytical Method for Metabolite Identification using LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MDMB-FUBICA and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8]

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile[8]

-

Flow Rate: 0.3 mL/min[8]

-

Injection Volume: 5 µL[8]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for metabolite identification.

-

Precursor and Product Ions: For MDMB-FUBICA metabolite 3, the precursor ion would be [M+H]⁺. Product ions would be determined by fragmentation analysis.

Conclusion

MDMB-FUBICA metabolite 3 is a key product of the Phase I metabolism of MDMB-FUBICA, formed via ester hydrolysis. The available evidence strongly indicates that this transformation leads to a significant reduction in cannabinoid receptor activity, likely representing a detoxification pathway. The analytical methods and metabolic understanding presented in this guide are crucial for the accurate identification of MDMB-FUBICA consumption in forensic and clinical settings and provide a basis for further research into the pharmacology and toxicology of this and other emerging synthetic cannabinoids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MDMB-FUBICA|Synthetic Cannabinoid|Analytical Standard [benchchem.com]

What is MDMB-FUBICA 3,3-dimethylbutanoic acid?

An In-depth Technical Guide to MDMB-FUBICA and its Major Metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

MDMB-FUBICA (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)-3,3-dimethylbutanoate) is a potent indole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework. Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by activating cannabinoid receptors, primarily the CB1 and CB2 receptors. The primary route of metabolism for MDMB-FUBICA is through the hydrolysis of its methyl ester to form the carboxylic acid metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is a crucial biomarker for confirming the intake of the parent compound in toxicological screenings. This technical guide provides a detailed overview of the chemical properties, metabolism, pharmacology, and analytical detection of MDMB-FUBICA and its primary metabolite, including representative experimental protocols and visualizations of key processes.

Chemical Properties

MDMB-FUBICA and its 3,3-dimethylbutanoic acid metabolite are distinct chemical entities with different properties. The parent compound is a methyl ester, while the metabolite is a carboxylic acid, which significantly alters its polarity and physiological characteristics.

Table 1: Chemical Properties of MDMB-FUBICA

| Property | Value |

| IUPAC Name | methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)-3,3-dimethylbutanoate[1] |

| Molecular Formula | C₂₃H₂₅FN₂O₃[1] |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 1971007-91-6[1] |

Table 2: Chemical Properties of MDMB-FUBICA 3,3-dimethylbutanoic acid

| Property | Value |

| Synonym | MDMB-FUBICA metabolite 3[2] |

| IUPAC Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine[2] |

| Molecular Formula | C₂₂H₂₃FN₂O₃[2] |

| Molecular Weight | 382.4 g/mol [2] |

| CAS Number | 2693397-46-3[2] |

Metabolism of MDMB-FUBICA

The primary metabolic transformation of MDMB-FUBICA in vivo is the hydrolysis of the terminal methyl ester group. This reaction is catalyzed by carboxylesterases in the liver and results in the formation of the more polar carboxylic acid metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is then more readily excreted from the body. Due to the rapid metabolism of the parent compound, this butanoic acid metabolite is a reliable and crucial biomarker for detecting MDMB-FUBICA consumption in biological samples such as urine and blood.

Metabolic pathway of MDMB-FUBICA.

Pharmacology

MDMB-FUBICA (Parent Compound)

MDMB-FUBICA is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids. Its high affinity and efficacy at the CB1 receptor classify it as a potent synthetic cannabinoid.

Table 3: Pharmacological Data for MMB-FUBICA (a closely related analog)

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human CB1 | 58 ± 19 nM[3] |

| Functional Activity (EC50) | Human CB1 | 15.6 ± 5.2 nM[3] |

| Maximal Effect | Human CB1 | 98.7 ± 6.5 (% of CP55,940 max)[3] |

The activation of the CB1 receptor by synthetic cannabinoids like MDMB-FUBICA initiates a G-protein-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.

CB1 receptor signaling pathway.

MDMB-FUBICA 3,3-dimethylbutanoic acid (Metabolite)

Studies on related potent SCRAs indicate that the carboxylic acid metabolites typically show significantly reduced binding affinity and functional activity at the CB1 receptor compared to the parent compound. For instance, the affinity of the butanoic acid metabolite of 5F-MDMB-PINACA for CB1 receptors was found to be significantly lower than the parent compound. It is presumed that MDMB-FUBICA 3,3-dimethylbutanoic acid follows this trend and possesses substantially lower pharmacological activity at cannabinoid receptors. However, specific quantitative binding affinity (Ki) and functional activity (EC50) data for MDMB-FUBICA 3,3-dimethylbutanoic acid are not available in the peer-reviewed literature based on the conducted searches. Its primary significance remains as a biomarker of MDMB-FUBICA exposure.

Experimental Protocols

Synthesis of MDMB-FUBICA 3,3-dimethylbutanoic acid (Reference Standard)

The synthesis of the butanoic acid metabolite for use as an analytical reference standard is typically achieved by the hydrolysis of the parent compound, MDMB-FUBICA.

Protocol: Saponification of MDMB-FUBICA

-

Dissolution: Dissolve MDMB-FUBICA (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol (B129727).

-

Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl). This protonates the carboxylate to form the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure MDMB-FUBICA 3,3-dimethylbutanoic acid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Analytical Detection in Biological Matrices

The detection of MDMB-FUBICA 3,3-dimethylbutanoic acid in biological samples like urine is crucial for forensic and clinical toxicology. A common method involves solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: SPE and LC-MS/MS Analysis of Urine

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the metabolite).

-

If required, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any conjugated metabolites.

-

Add 1 mL of ammonium (B1175870) carbonate buffer (pH 9.3) and vortex.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa PAX) with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of ammonium carbonate buffer, and 2 mL of methanol.

-

Elute the analyte with two additions of 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a stream of nitrogen at approximately 55°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: High-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the metabolite and the internal standard.

-

Analytical workflow for metabolite detection.

Conclusion

MDMB-FUBICA is a potent synthetic cannabinoid that undergoes rapid metabolism, primarily through ester hydrolysis, to form MDMB-FUBICA 3,3-dimethylbutanoic acid. While the parent compound exhibits high affinity and efficacy at cannabinoid receptors, its carboxylic acid metabolite is presumed to have significantly reduced pharmacological activity. The primary importance of MDMB-FUBICA 3,3-dimethylbutanoic acid lies in its utility as a reliable biomarker for confirming exposure to MDMB-FUBICA in forensic and clinical settings. This guide provides essential technical information for researchers and professionals working on the detection, synthesis, and pharmacological characterization of this significant metabolite.

References

Synthesis and Characterization of MDMB-FUBICA Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-FUBICA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases worldwide. Due to its rapid and extensive metabolism in the human body, the detection of the parent compound in biological samples can be challenging. Therefore, identifying and characterizing its metabolites is crucial for forensic toxicology, clinical diagnostics, and understanding the pharmacological and toxicological profile of this substance. This guide provides a comprehensive overview of the synthesis and characterization of MDMB-FUBICA metabolites, including detailed experimental protocols and data presentation.

Metabolic Pathways of MDMB-FUBICA

The metabolism of MDMB-FUBICA primarily occurs in the liver and involves a series of Phase I and Phase II biotransformations. The major metabolic pathways include ester hydrolysis, oxidative defluorination, hydroxylation of the indole (B1671886) ring and alkyl chain, and N-dealkylation. The resulting Phase I metabolites can be further conjugated with glucuronic acid to form Phase II metabolites, which are more water-soluble and readily excreted.

The primary metabolite, and a key biomarker for MDMB-FUBICA consumption, is the ester hydrolysis product, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is often found at significantly higher concentrations in urine samples than the parent compound.

Metabolic Pathway of MDMB-FUBICA

Caption: Major metabolic pathways of MDMB-FUBICA.

Data Presentation: Quantitative Analysis of MDMB-FUBICA Metabolites in Urine

The following table summarizes the concentration ranges of MDMB-FUBICA and its major metabolite found in authentic urine samples from forensic casework. Data is compiled from multiple toxicological studies.

| Analyte | Concentration Range in Urine (ng/mL) | Notes |

| MDMB-FUBICA | Not detected - 5.0 | The parent compound is often present at very low concentrations or is undetectable due to rapid metabolism. |

| MDMB-FUBICA 3,3-dimethylbutanoic acid | 0.1 - >1000 | This ester hydrolysis metabolite is the most abundant and reliable biomarker for confirming MDMB-FUBICA consumption. Its concentration can be several orders of magnitude higher than the parent drug.[1] |

| Hydroxylated Metabolites | 0.1 - 50 | Various positional isomers of hydroxylated metabolites on the indole ring or alkyl chain are typically found at lower concentrations than the carboxylic acid metabolite. |

| N-dealkylated Metabolites | 0.1 - 20 | Metabolites resulting from the removal of the fluorobenzyl group are also detected but generally at lower concentrations. |

Experimental Protocols

Synthesis of MDMB-FUBICA Metabolites (Reference Standard)

The synthesis of metabolite reference standards is essential for their unequivocal identification and quantification in biological samples. Below is a representative protocol for the synthesis of the primary metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid, based on general synthetic strategies for similar compounds.[2]

Experimental Workflow for Metabolite Synthesis

Caption: General workflow for the synthesis of the primary metabolite of MDMB-FUBICA.

Detailed Methodology:

-

Alkaline Hydrolysis:

-

Dissolve MDMB-FUBICA in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add a solution of lithium hydroxide (B78521) (LiOH) to the mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Acidification:

-

Once the reaction is complete, carefully add a dilute solution of hydrochloric acid (HCl) to neutralize the excess base and protonate the carboxylate, adjusting the pH to approximately 3-4.

-

-

Extraction:

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure MDMB-FUBICA 3,3-dimethylbutanoic acid.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized metabolite using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

-

In Vitro Metabolism of MDMB-FUBICA using Human Liver Microsomes

This protocol describes a common in vitro method to study the metabolic fate of a drug candidate and identify its metabolites.[3][4][5][6]

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for the in vitro metabolism study of MDMB-FUBICA.

Detailed Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (HLMs), a phosphate (B84403) buffer solution (pH 7.4), and a solution of MDMB-FUBICA in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol, final concentration of organic solvent should be low, typically <1%).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the metabolic reaction by adding a solution of the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites formed.

-

Characterization of Metabolites by LC-MS/MS

Detailed Methodology:

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with a small amount of formic acid (Solvent B). The gradient is programmed to gradually increase the proportion of Solvent B to elute compounds with increasing hydrophobicity.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Use a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) to obtain accurate mass measurements of the parent ions (metabolites).

-

Perform tandem mass spectrometry (MS/MS) by selecting the parent ions and subjecting them to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

-

Data Analysis and Structure Elucidation:

-

Compare the retention times and mass spectra of the potential metabolites in the in vitro samples with those of the synthesized reference standards for confirmation.

-

For unknown metabolites, the accurate mass measurement of the parent and fragment ions allows for the determination of the elemental composition and the elucidation of the chemical structure.

-

Conclusion

The synthesis and characterization of MDMB-FUBICA metabolites are critical for the accurate detection of its use and for a comprehensive understanding of its pharmacology and toxicology. The primary metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid, serves as a reliable biomarker for forensic and clinical purposes. The experimental protocols provided in this guide offer a framework for researchers to synthesize reference standards and investigate the metabolic profile of MDMB-FUBICA and other novel synthetic cannabinoids. Continued research in this area is essential to keep pace with the ever-evolving landscape of new psychoactive substances.

References

- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. oyc.co.jp [oyc.co.jp]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

In Vitro Metabolic Pathways of MDMB-FUBICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the synthetic cannabinoid MDMB-FUBICA. Drawing upon available scientific literature, this document details the primary biotransformations, presents quantitative data, outlines experimental methodologies, and visualizes the metabolic processes to support research and drug development efforts in the field of forensic toxicology and pharmacology.

Introduction to MDMB-FUBICA and its Metabolism

MDMB-FUBICA is a potent indazole-based synthetic cannabinoid that has been identified in forensic casework. Like many synthetic cannabinoids, it undergoes extensive metabolism in the body, primarily in the liver. Understanding its metabolic fate is crucial for identifying biomarkers of consumption in biological samples and for assessing the potential toxicological implications of its metabolites. In vitro studies using human liver microsomes (HLM) and other liver preparations are essential tools for elucidating these metabolic pathways.

The metabolism of MDMB-FUBICA is characterized by a primary hydrolysis of its methyl ester group, a common metabolic route for synthetic cannabinoids with this structural feature. This initial step is followed by a series of secondary modifications, including hydroxylation.

Primary In Vitro Metabolic Pathways of MDMB-FUBICA

The in vitro metabolism of MDMB-FUBICA is dominated by two major phase I reactions:

-

Ester Hydrolysis: The most significant initial metabolic step is the hydrolysis of the terminal methyl ester of the tert-leucine moiety. This reaction is catalyzed by human carboxylesterases (hCES), particularly hCES1, which is highly expressed in the liver. This pathway leads to the formation of a carboxylic acid metabolite.

-

Hydroxylation: Following or preceding ester hydrolysis, the MDMB-FUBICA molecule can undergo hydroxylation at various positions.

Subsequent biotransformations of the primary metabolites can also occur, including:

-

Dihydrodiol formation: This involves the addition of two hydroxyl groups across a double bond.

-

Glucuronidation: While this is a phase II metabolic reaction, glucuronide conjugates of the primary phase I metabolites can be formed.

It is important to note that the unhydrolysed parent compound can also undergo hydroxylation and subsequent glucuronidation.

Quantitative Analysis of MDMB-FUBICA Metabolism

Quantitative data on the in vitro metabolism of MDMB-FUBICA is limited. However, studies investigating the contribution of human carboxylesterases provide insight into the relative abundance of the primary hydrolysis metabolite.

| In Vitro System | Relative Amount of Ester Hydrolysis Metabolite |

| Recombinant hCES1b | < 1% |

| Recombinant hCES1c | < 1% |

| Recombinant hCES2 | Not a significant contributor |

| Pooled Human Liver Microsomes (pHLM) | ~1% |

| Pooled Human Liver S9 Fraction (pHLS9) | ~1% |

Data sourced from a study on the in vitro contribution of human carboxylesterases to the metabolism of various synthetic cannabinoids, including MDMB-FUBICA.[1][2]

For the closely related analog, MDMB-FUBINACA, the most abundant metabolites detected in human urine are the products of ester hydrolysis, both in their free form and as glucuronide conjugates.[3]

Experimental Protocols

The following sections describe a representative methodology for studying the in vitro metabolism of MDMB-FUBICA using human liver microsomes and analysis by liquid chromatography-mass spectrometry (LC-MS).

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical procedure for the incubation of a synthetic cannabinoid with pooled human liver microsomes (pHLM) to generate metabolites.

Materials:

-

MDMB-FUBICA

-

Pooled Human Liver Microsomes (pHLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ice-cold, for reaction termination)

-

Internal standard (e.g., a structurally related deuterated compound)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the pHLM suspension.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add a solution of MDMB-FUBICA (typically in a small volume of organic solvent like methanol (B129727) or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration is typically in the low micromolar range.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Collection: Transfer the supernatant to a new tube or an autosampler vial for LC-MS analysis.

Metabolite Identification by LC-MS

This section provides a general protocol for the analysis of the incubation samples using a high-resolution mass spectrometer.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap)

LC Conditions (Representative):

-

Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1 - 10 µL.

MS Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan for initial screening and data-dependent MS/MS (or product ion scan) for structural elucidation of metabolites.

-

Mass Range: A range appropriate for the parent compound and its expected metabolites (e.g., m/z 100-1000).

-

Collision Energy: A range of collision energies should be applied in MS/MS experiments to obtain informative fragment spectra.

Visualizations of Metabolic Pathways and Workflows

The following diagrams illustrate the primary metabolic pathways of MDMB-FUBICA and a typical experimental workflow for in vitro metabolism studies.

Caption: Primary in vitro metabolic pathways of MDMB-FUBICA.

References

An In-depth Technical Guide to the Primary Metabolites of ADB-FUBICA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the synthetic cannabinoid ADB-FUBICA. The document outlines the key biotransformation pathways, presents available quantitative data, and details the experimental methodologies used for their identification. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and forensic analysis.

Introduction to ADB-FUBICA and its Metabolism

ADB-FUBICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in the illicit drug market.[1] Like other synthetic cannabinoids, it undergoes extensive metabolism in the human body, making the identification of its metabolites crucial for toxicological screenings and understanding its pharmacological effects. The primary metabolic transformations of ADB-FUBICA and the structurally similar ADB-FUBINACA (with an indazole core instead of indole) are driven by cytochrome P450 enzymes in the liver.[1][2] The main metabolic reactions include hydroxylation, amide hydrolysis, dehydrogenation, and subsequent glucuronide conjugation.[3][4][5]

Primary Metabolic Pathways

The metabolism of ADB-FUBICA primarily occurs through several key pathways:

-

Hydroxylation: This is a major metabolic route, with hydroxylation occurring on both the N-alkyl chain (dimethylbutyl moiety) and the indole (B1671886) ring.[1] For the related compound ADB-FUBINACA, hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites are recommended as key intake markers.[3][4][6]

-

Amide Hydrolysis: The terminal amide group of the amino acid moiety can be hydrolyzed, leading to the formation of a carboxylic acid metabolite.[3][4] Studies on ADB-FUBINACA have shown that this hydrolysis can significantly reduce the compound's activity at the CB1 receptor.[2]

-

N-Dealkylation: Cleavage of the N-dealkylated metabolites can occur.[1] However, these metabolites may not be specific markers for ADB-FUBICA intake as they can be formed from other synthetic cannabinoids with similar core structures.[3][4][6]

-

Dehydrogenation: The formation of dehydrogenated metabolites has also been observed.[1]

-

Glucuronidation: Following the initial phase I reactions (hydroxylation, hydrolysis), the metabolites can undergo phase II metabolism, primarily through conjugation with glucuronic acid.[3][4]

Quantitative Data on Primary Metabolites

Quantitative data on the metabolites of ADB-FUBICA is limited. However, studies on the closely related ADB-FUBINACA provide insights into the relative abundance of different metabolite classes. The following table summarizes the major metabolites identified in in vitro studies using human liver microsomes and hepatocytes and their relative signal intensities where reported.

| Metabolite Class | Biotransformation | Relative Abundance/MS Signal Intensity | Reference |

| Hydroxyalkyl Metabolites | Hydroxylation on the dimethylbutyl moiety | High | [2][3] |

| Hydroxydehydroalkyl Metabolites | Dehydrogenation and hydroxylation of the dimethylbutyl moiety | High | [2][3] |

| Hydroxylindazole/Hydroxylindole Metabolites | Hydroxylation on the indazole/indole ring | High | [1][2][3] |

| Amide Hydrolysis Product | Hydrolysis of the terminal amide to a carboxylic acid | Moderate | [2][3] |

| N-Dealkylated Metabolites | Cleavage of the amino-dimethylbutanamide moiety | Low to Moderate | [1][3] |

| Glucuronide Conjugates | Glucuronidation of hydroxylated metabolites | Variable (requires hydrolysis for detection) | [3] |

Experimental Protocols

The identification of ADB-FUBICA metabolites is primarily achieved through in vitro metabolism studies followed by analysis with high-resolution mass spectrometry.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol is a standard method for studying the phase I metabolism of xenobiotics.

-

Incubation: ADB-FUBICA is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).

-

Cofactors: The reaction is initiated by adding a solution of NADPH, a necessary cofactor for cytochrome P450 enzymes.

-

Incubation Conditions: The mixture is incubated at 37°C for a specified period, typically 1 to 3 hours.[1][3]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.[3]

-

Sample Preparation: The sample is centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

In Vitro Metabolism with Human Hepatocytes

Incubation with human hepatocytes provides a more complete picture of metabolism, including both phase I and phase II reactions.

-

Cell Culture: Cryopreserved human hepatocytes are thawed and cultured in appropriate media.

-

Incubation: ADB-FUBICA is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere with 5% CO2.[3][4]

-

Time Points: Samples are typically collected at different time points (e.g., 1 and 3 hours) to monitor the progress of metabolite formation.[3][4]

-

Sample Preparation: The incubation is terminated, and the sample is prepared for analysis, often involving protein precipitation and centrifugation.[3]

Analytical Method: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the analytical technique of choice for identifying and characterizing drug metabolites.

-

Chromatographic Separation: The sample extract is injected into a liquid chromatography system, typically using a C18 or biphenyl (B1667301) column to separate the parent drug from its metabolites.[3][4] A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is commonly used.[3]

-

Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).[1][3]

-

Data Acquisition: The mass spectrometer is operated in positive ion mode, acquiring full-scan MS and data-dependent MS/MS data.[3][4] This allows for the determination of the accurate mass of the parent and metabolite ions and their fragmentation patterns.

-

Metabolite Identification: Metabolite identification is performed by comparing the mass spectra of the metabolites to that of the parent drug and by analyzing the mass shifts and fragmentation patterns to deduce the chemical modifications.

Visualizations

Metabolic Pathway of ADB-FUBICA

References

- 1. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, ADB-FUBICA, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADB-FUBINACA - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

MDMB-FUBICA Metabolite 3: An In-Depth Technical Guide for Researchers

An Analytical Reference Standard for Forensic and Research Applications

This technical guide provides comprehensive information on the analytical reference standard of MDMB-FUBICA metabolite 3, a primary urinary biomarker for detecting the intake of the synthetic cannabinoid MDMB-FUBICA. This document is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to support forensic analysis, clinical toxicology, and pharmacological research.

Chemical and Physical Properties

MDMB-FUBICA metabolite 3, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid, is the carboxylic acid metabolite formed through the ester hydrolysis of the parent compound, MDMB-FUBICA. This biotransformation is a major metabolic pathway observed in human liver microsome studies. The analytical reference standard is supplied as a crystalline solid.

| Property | Value |

| CAS Number | 2693397-46-3 |

| Molecular Formula | C₂₂H₂₃FN₂O₃ |

| Molecular Weight | 382.4 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

Solubility Data

The solubility of the MDMB-FUBICA metabolite 3 analytical reference standard has been determined in various solvents. This information is critical for the preparation of stock solutions and standards for analytical testing.

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

| PBS (pH 7.2) | 0.10 mg/mL |

Metabolic Pathway of MDMB-FUBICA

The primary metabolic pathway of MDMB-FUBICA in humans involves the hydrolysis of the methyl ester group, leading to the formation of MDMB-FUBICA metabolite 3 (the corresponding carboxylic acid). This reaction is catalyzed by carboxylesterases in the liver. Further metabolism can occur through hydroxylation and other phase I and phase II reactions.

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for studying the metabolism of MDMB-FUBICA in vitro to identify its major metabolites.

Materials:

-

MDMB-FUBICA

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of MDMB-FUBICA in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the MDMB-FUBICA stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a general LC-MS/MS method for the detection and quantification of MDMB-FUBICA metabolite 3 in biological matrices. Method optimization and validation are required for specific applications.

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any conjugated metabolites.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the sample.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined based on fragmentation of the specific metabolite |

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group of MDMB-FUBICA metabolite 3 is typically required to improve its volatility and chromatographic properties.

Sample Preparation and Derivatization:

-

Perform sample extraction as described for the LC-MS/MS method.

-

Evaporate the extract to dryness.

-

Add a derivatizing agent (e.g., BSTFA with 1% TMCS or an alkylating agent like pentafluorobenzyl bromide) and heat to complete the reaction.

-

The derivatized sample is then ready for GC-MS analysis.

GC-MS Parameters:

| Parameter | Typical Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280°C |

| Oven Program | Temperature gradient optimized for separation |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Disclaimer

This document is intended for research and forensic use only. The information provided is based on currently available data and should be used as a guide. All laboratory procedures should be performed by trained professionals in accordance with established safety protocols. It is the responsibility of the user to validate any analytical methods for their specific application.

Presumptive Metabolites of MDMB-FUBICA: A Technical Guide for Forensic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the presumptive metabolic pathways of the synthetic cannabinoid MDMB-FUBICA. Drawing from forensic research on MDMB-FUBICA and its close structural analogs, this document outlines the primary biotransformations, presents detailed experimental protocols for metabolite identification, and offers quantitative data from related compounds to guide forensic analysis.

Introduction

MDMB-FUBICA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent, tert-leucinate synthetic cannabinoid that has been identified in forensic casework. Like many synthetic cannabinoids, MDMB-FUBICA undergoes extensive and rapid metabolism in the human body, making the detection of its metabolites crucial for confirming consumption. This guide focuses on the presumptive metabolites identified through in vitro studies, primarily using human liver microsomes (HLM), and analysis of authentic forensic samples.

Presumptive Metabolic Pathways

The metabolism of MDMB-FUBICA is presumed to follow pathways similar to other tert-leucinate-derived synthetic cannabinoids, such as MDMB-FUBINACA and 4F-MDMB-BICA. The primary metabolic transformations involve phase I reactions, with ester hydrolysis being the most prominent pathway.

Key Metabolic Reactions:

-

Ester Hydrolysis: The most significant metabolic step is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, MDMB-FUBICA 3,3-dimethylbutanoic acid. This metabolite is often the most abundant detected in biological samples and serves as a reliable biomarker for MDMB-FUBICA intake[1][2].

-

Hydroxylation: Oxidation of the molecule can occur at various positions, including the N-alkyl chain (fluorobenzyl group) and the dimethylbutanoate moiety.

-

Dehydrogenation: Following hydroxylation, dehydrogenation can occur, leading to the formation of ketone or aldehyde functional groups.

-

N-Dealkylation: Cleavage of the N-fluorobenzyl group is another possible, though typically minor, metabolic pathway.

-

Glucuronidation: Phase II metabolism can occur, where hydroxylated metabolites are conjugated with glucuronic acid to increase their water solubility and facilitate excretion[3].

Below is a diagram illustrating the primary presumptive metabolic pathways of MDMB-FUBICA.

Quantitative Data for Structural Analogs of MDMB-FUBICA

While specific quantitative in vitro metabolism data for MDMB-FUBICA is limited in the available literature, studies on its close structural analogs provide valuable insights for forensic interpretation. The following table summarizes quantitative findings for MDMB-FUBINACA, 4F-MDMB-BINACA, and 5F-MDMB-PICA.

Disclaimer: The following data is for structural analogs of MDMB-FUBICA and should be used for presumptive purposes only. The metabolism rates and metabolite concentrations of MDMB-FUBICA may differ.

| Compound | Matrix | Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Notes |

| 4F-MDMB-BINACA | Postmortem Blood | 4F-MDMB-BINACA (Parent) | 0.10 - 2.90 | 0.42 | Data from 6 autopsy cases[4]. |

| Ester Hydrolysis Metabolite (M1) | 0.12 - 9.05 | 3.15 | Detected in all 6 cases[4]. | ||

| N-4-hydroxybutyl Metabolite (M2) | 0.21 | - | Detected in 1 of 6 cases[4]. | ||

| 5F-MDMB-PICA | Postmortem Blood | 5F-MDMB-PICA (Parent) | 0.9 | - | Single case report[5]. |

| Postmortem Urine | 5F-MDMB-PICA (Parent) | 0.1 | - | Single case report[5]. | |

| ADB-FUBINACA | Human Liver Microsomes | ADB-FUBINACA (Parent) | - | - | Microsomal half-life: 39.7 min[6]. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the in vitro and in vivo identification of MDMB-FUBICA metabolites, based on established protocols for synthetic cannabinoids.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify phase I metabolites of a parent drug.

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine pooled human liver microsomes (pHLM) with a phosphate (B84403) buffer (pH 7.4).

-

Add a solution of the parent compound (MDMB-FUBICA) dissolved in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system. The final incubation volume is typically 0.5 mL to 1.0 mL[7].

-

-

Incubation:

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins[2].

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-A/B mixture suitable for LC-MS analysis.

-

-

Analytical Detection:

Sample Preparation from Biological Matrices (Urine/Blood)

This protocol outlines a general procedure for extracting metabolites from forensic samples.

-

Sample Pre-treatment (for Urine):

-

For the detection of phase II glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase is performed prior to extraction[2].

-

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge, wash with appropriate solvents to remove interferences, and elute the analytes with a suitable elution solvent.

-

Liquid-Liquid Extraction (LLE): Add an appropriate buffer and a water-immiscible organic solvent to the sample. Vortex to mix and then centrifuge to separate the layers. The organic layer containing the analytes is then collected[2].

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate or organic layer to dryness under nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

Analytical Detection:

-

Inject the reconstituted sample into an LC-MS/MS system for targeted quantification of known metabolites or non-targeted screening for new metabolites.

-

The workflow for identifying metabolites from in vitro and in vivo samples is depicted below.

Conclusion

The forensic identification of MDMB-FUBICA consumption relies heavily on the detection of its metabolites, as the parent compound is often rapidly eliminated from the body. The primary presumptive metabolite is the ester hydrolysis product, MDMB-FUBICA 3,3-dimethylbutanoic acid. Other minor metabolites resulting from hydroxylation, dehydrogenation, and N-dealkylation may also be present. The experimental protocols outlined in this guide provide a robust framework for the identification and confirmation of these metabolites in forensic and research settings. While quantitative data for MDMB-FUBICA itself is sparse, the data from its close structural analogs can serve as a valuable, albeit presumptive, guide for analytical toxicologists. Further research is needed to fully characterize and quantify the in vivo and in vitro metabolic profile of MDMB-FUBICA.

References

- 1. researchgate.net [researchgate.net]

- 2. ojp.gov [ojp.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA-parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MDMB-FUBICA Metabolite 3 (CAS Number: 2693397-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-FUBICA metabolite 3, with the CAS number 2693397-46-3, is the primary carboxylic acid metabolite of the potent synthetic cannabinoid MDMB-FUBICA. As the use and structural diversity of synthetic cannabinoids continue to expand, understanding the metabolism and pharmacological activity of their metabolites is of paramount importance for forensic science, clinical toxicology, and drug development. This technical guide provides a comprehensive overview of MDMB-FUBICA metabolite 3, including its chemical properties, metabolic generation, and extrapolated pharmacological activity based on current research on analogous compounds.

Chemical and Physical Properties

MDMB-FUBICA metabolite 3 is formed through the hydrolysis of the methyl ester group of its parent compound, MDMB-FUBICA. This biotransformation significantly alters the physicochemical properties of the molecule, primarily increasing its polarity, which facilitates its excretion from the body.

| Property | Value | Reference |

| CAS Number | 2693397-46-3 | |

| Molecular Formula | C22H23FN2O3 | [1][2][3] |

| Molecular Weight | 382.43 g/mol | [1][2][3] |

| IUPAC Name | (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid | |

| Synonyms | MDMB-FUBICA 3,3-dimethylbutanoic acid |

Metabolism and Bioanalytical Detection

The formation of MDMB-FUBICA metabolite 3 is a critical step in the metabolism of the parent compound. In vitro studies have demonstrated that the hydrolysis of the ester linkage in synthetic cannabinoids is a key metabolic pathway, often mediated by human carboxylesterases (hCES).

Metabolic Pathway

The metabolic conversion of MDMB-FUBICA to its carboxylic acid metabolite is a phase I metabolic reaction. This process is crucial for the detoxification and elimination of the parent compound.

References

The Analytical Pursuit: A Technical Guide to the Discovery of Novel Psychoactive Substance (NPS) Biomarkers

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to clinical and forensic toxicology. As clandestine chemists continuously alter molecular structures to evade legislation, the development of robust analytical methods to detect their use is paramount. The identification of specific biomarkers, primarily metabolites, is crucial for providing evidence of exposure, understanding the pharmacokinetic and pharmacodynamic properties of these new drugs, and ultimately, safeguarding public health. This technical guide provides an in-depth overview of the core methodologies and key considerations in the discovery and validation of NPS biomarkers.

The Central Role of Metabolism in Biomarker Discovery

Upon ingestion, NPS undergo extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. The parent compound is often present in biological fluids for a very short period and at low concentrations. Their metabolites, however, are typically excreted in urine and can be detected for a longer duration, making them ideal biomarkers of exposure. The primary goals of NPS metabolism studies are to identify the major metabolic pathways and the most abundant and stable metabolites that can serve as reliable analytical targets.

Experimental Protocols for Biomarker Identification

The identification of NPS biomarkers is a multi-step process that combines in vitro and in vivo models with advanced analytical techniques.

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. They are a cost-effective and ethically sound tool for initial metabolic screening.

Detailed Protocol for HLM Incubation:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following reagents in order:

-

Phosphate buffer (100 mM, pH 7.4)

-

NPS test substance (typically at a final concentration of 1-10 µM)

-

Human liver microsomes (final concentration of 0.5-1 mg/mL)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM), a necessary cofactor for CYP450 activity.

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates the proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the metabolites, is then collected and prepared for analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS).

In Vivo Metabolism Studies in Animal Models

Animal models, most commonly rats, are used to confirm the in vitro findings and to identify metabolites that may be formed through pathways not present in HLMs.

Protocol for Identifying NPS Metabolites in Rat Urine:

-

Administration of NPS: Administer a controlled dose of the NPS to the rats, typically via oral gavage or intraperitoneal injection.

-

Urine Collection: House the rats in metabolic cages that allow for the separate collection of urine and feces over a 24-48 hour period.

-

Sample Pre-treatment: To cleave glucuronide conjugates, which are common Phase II metabolites, treat the urine samples with β-glucuronidase.

-

Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix and concentrate them.

-

Analysis: Analyze the extracted samples using LC-HRMS to identify the metabolites.

Analytical Techniques for Biomarker Detection and Quantification

High-resolution mass spectrometry coupled with liquid chromatography is the gold standard for the analysis of NPS and their biomarkers.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS provides the sensitivity and selectivity required to detect low concentrations of metabolites in complex biological matrices. Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used.

Typical LC-HRMS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution from low to high organic phase over 10-20 minutes |

| Flow Rate | 0.3-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) |

| Mass Range | 100-1000 m/z |

| Resolution | > 35,000 FWHM |

Data Presentation: Quantitative Analysis of NPS Biomarkers

The following tables summarize quantitative data for various NPS biomarkers found in the literature. These values can vary significantly based on the individual, dosage, and time of sampling.

Table 1: Concentrations of Synthetic Cannabinoid Metabolites in Urine[1]

| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) |

| JWH-018 pentanoic acid | 11.1 | 0.1–2434 |

| JWH-018 N-hydroxypentyl | 5.1 | 0.1–1239 |

| AM2201 N-hydroxypentyl | 2.0 | 0.1–321 |

| JWH-073 butanoic acid | 1.1 | 0.1–48.6 |

| JWH-122 N-hydroxypentyl | 1.1 | 0.1–250 |

| UR-144 pentanoic acid | 3.0 | 0.2–183 |

| UR-144 N-hydroxypentyl | 1.9 | 0.2–83.2 |

Table 2: Post-Mortem Blood Concentrations of Novel Synthetic Opioids[2][3][4][5]

| Analyte | Median Concentration (ng/mL) | Concentration Range (ng/mL) |

| Acetylfentanyl | 9.4 | 0.4–240 |

| Butyrylfentanyl | 14.9 | 0.3–58 |

| Carfentanil | 0.08 | 0.05–0.14 |

| Furanylfentanyl | 1.7 - 10 | 0.38–76 |

| U-47700 | 17 | Not specified |

| MT-45 | 350 | 6-1900 |

| AH-7921 | 300-400 | 80-1000 |

Table 3: Metabolic Stability of Synthetic Cathinones in Human Liver Microsomes (HLM)

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) | Reference |

| N-Ethyl Pentedrone | 770 | 3.6 | [6] |

| 4-CMC | - | Low Clearance | [7] |

| 4-MDMB | - | High Clearance | [7] |

Table 4: Validation Parameters for Synthetic Cannabinoid Biomarker Assays in Urine[1][8][9][10][11]

| Parameter | JWH-018 N-(5-hydroxypentyl) ELISA | Multi-analyte LC-MS/MS |

| Lower Limit of Quantification (LLOQ) | 5 µg/L | 0.1 - 1 µg/L |

| Linearity | 1–500 µg/L | 0.1 - 100 µg/L |

| Intra-plate Precision (%CV) | ≤8.2% | <15% |

| Inter-plate Precision (%CV) | <14.0% | <15% |

| Accuracy/Bias (%) | Not specified | < ±15% |

| Sensitivity | 83.7% (at 5 µg/L cutoff) | Not applicable |

| Specificity | 99.4% (at 5 µg/L cutoff) | Not applicable |

Table 5: Cytochrome P450 (CYP) Inhibition by Tryptamine-Derived NPS[7][12]

| NPS | CYP Isoform | IC50 (µM) |

| Diallyl Tryptamines (DALTs) | CYP2D6 | < 100 |

| Diallyl Tryptamines (DALTs) | CYP1A2 | Comparable to fluvoxamine |

| Alpha-methyl Tryptamines (AMTs) | CYP1A2 | Comparable to amiodarone |

| AMT and 6-F-AMT | CYP2A6 | In the range of tranylcypromine |

Visualization of Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of NPS action and the experimental procedures for their biomarker discovery can be enhanced through visual representations.

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids primarily act as agonists at the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). Their activation triggers a cascade of intracellular signaling events.

Caption: CB1 receptor signaling cascade upon synthetic cannabinoid binding.

Experimental Workflow for NPS Biomarker Discovery

The process of identifying and validating NPS biomarkers follows a structured workflow, from initial metabolism studies to the development of a validated analytical method.

Caption: Workflow for the discovery and validation of NPS biomarkers.

Conclusion

The discovery of novel psychoactive substance biomarkers is a dynamic and challenging field that requires a multidisciplinary approach. By combining in vitro and in vivo metabolism studies with powerful analytical techniques like LC-HRMS, researchers can identify and validate reliable biomarkers of NPS exposure. This technical guide provides a foundational understanding of the key experimental protocols, data analysis considerations, and visualization strategies that are essential for success in this critical area of forensic and clinical toxicology. The continued development and sharing of these methodologies are vital for keeping pace with the ever-changing landscape of NPS and mitigating their potential harm.

References

- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Postmortem Toxicology of New Synthetic Opioids [frontiersin.org]

- 3. Postmortem Toxicology of New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. jdc.jefferson.edu [jdc.jefferson.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of an ELISA Synthetic Cannabinoids Urine Assay | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Maze: A Technical Guide to the Structural Elucidation of Synthetic Cannabinoid Metabolites

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of synthetic cannabinoids (SCs) presents a formidable challenge to forensic and clinical toxicology. As novel SCs continuously emerge, understanding their metabolic fate within the human body is paramount for developing reliable detection methods and comprehending their pharmacological and toxicological profiles. This in-depth technical guide provides a comprehensive overview of the core methodologies for the structural elucidation of SC metabolites, presents quantitative data for key analytes, and illustrates the intricate signaling pathways they modulate.

Analytical Approaches to Metabolite Identification and Structural Elucidation

The unambiguous identification of SC metabolites necessitates a multi-pronged analytical strategy, combining highly sensitive screening techniques with powerful structural elucidation tools. The typical workflow involves initial detection and tentative identification using mass spectrometry-based methods, followed by definitive structural confirmation using nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a cornerstone in forensic toxicology due to its high chromatographic resolution, robust nature, and extensive electron ionization (EI) spectral libraries.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation (Urine):

-

To 1 mL of urine, add 10 µL of an internal standard solution.

-

Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 50-65°C for 1-3 hours to cleave glucuronide conjugates.

-

Adjust the pH to the optimal range for extraction (typically neutral to slightly basic).

-

Perform liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

Derivatization (e.g., with BSTFA with 1% TMCS) may be necessary to improve the volatility and thermal stability of polar metabolites.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Mode: Splitless.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of a wide range of metabolites, including those that are thermally labile or non-volatile, without the need for derivatization.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation (Urine/Blood):

-

To 0.5-1 mL of the biological matrix, add an internal standard.

-

For urine, enzymatic hydrolysis is typically performed as described for GC-MS.

-

Perform protein precipitation for blood/plasma/serum samples using a solvent like acetonitrile (B52724).

-

Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts and pre-concentration of analytes.

-

Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and data-dependent MS/MS for untargeted screening and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of novel metabolites. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of connectivity and stereochemistry.

Experimental Protocol for NMR Analysis of Metabolites:

-

Sample Preparation and Isolation:

-

Metabolites must be isolated and purified from the biological matrix, often requiring multi-step chromatographic procedures (e.g., preparative HPLC).

-

The purified metabolite is then dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

-

-

NMR Data Acquisition:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for sensitivity and resolution.

-

A standard suite of 1D and 2D NMR experiments is performed:

-

1D ¹H NMR: Provides information on the number and type of protons.

-

1D ¹³C NMR: Provides information on the number and type of carbons.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the carbon skeleton.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, aiding in stereochemical assignments.

-

-

In Vitro Metabolism Studies

In vitro models, particularly human liver microsomes (HLMs), are invaluable for predicting and generating metabolites of novel SCs in a controlled environment.

Experimental Protocol for In Vitro Metabolism with Human Liver Microsomes:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5-1 mg/mL) and a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Add the synthetic cannabinoid substrate (typically 1-10 µM final concentration).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: Centrifuge the mixture to pellet the protein. The supernatant containing the metabolites can then be analyzed by LC-MS/MS.

Quantitative Data of Synthetic Cannabinoid Metabolites

The following tables summarize quantitative data for common SC metabolites found in urine and blood samples. These values can aid in the interpretation of toxicological findings.

Table 1: Concentrations of Selected Synthetic Cannabinoid Metabolites in Urine [1][2]

| Parent Compound | Metabolite | Median Concentration (µg/L) | Concentration Range (µg/L) |

| JWH-018 | JWH-018 N-pentanoic acid | 11.1 | 0.1–2434 |

| JWH-018 | JWH-018 N-(5-hydroxypentyl) | 5.1 | 0.1–1239 |

| AM-2201 | AM-2201 N-(4-hydroxypentyl) | 2.0 | 0.1–321 |

| JWH-073 | JWH-073 N-butanoic acid | 1.1 | 0.1–48.6 |

| JWH-122 | JWH-122 N-(5-hydroxypentyl) | 1.1 | 0.1–250 |

| UR-144 | UR-144 N-pentanoic acid | 3.0 | 0.2–183 |

| UR-144 | UR-144 N-(5-hydroxypentyl) | 1.9 | 0.2–83.2 |

Table 2: Concentrations of Selected Synthetic Cannabinoids and Metabolites in Blood/Serum

| Compound | Matrix | Median Concentration (ng/mL) | Concentration Range (ng/mL) |

| JWH-018 | Serum | <1 | Not specified |

| JWH-019 | Serum | <1 | Not specified |

| JWH-081 | Serum | <1 | Not specified |

| JWH-122 | Serum | <1 | Not specified |

| JWH-210 | Serum | <1 | Not specified |

| AM-2201 | Serum | <1 | Not specified |

| UR-144 | Whole Blood | 0.34 | Not specified |

| MAM-2201 | Whole Blood | 0.37 | Not specified |

Signaling Pathways of Synthetic Cannabinoids

Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification and structural elucidation of synthetic cannabinoid metabolites.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Activation of the CB1 receptor, primarily located in the central nervous system, leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in reduced neurotransmitter release.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The CB2 receptor is predominantly expressed in the immune system. Its activation modulates immune cell function and inflammatory responses, primarily through the inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.

Conclusion